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Compound of Interest

3-(Hydroxymethyl)-1-
Compound Name:
methylpyrrolidin-2-one

Cat. No.: B1594474

An In-depth Technical Guide to 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one: Synthesis,
Properties, and Applications in Modern Drug Discovery

Introduction

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a functionalized derivative of N-
methylpyrrolidone (NMP), a widely recognized solvent in the pharmaceutical industry.[1] As a
chiral building block, this molecule holds significant potential in medicinal chemistry for the
synthesis of complex and stereospecific active pharmaceutical ingredients (APIs). The
pyrrolidine ring is a prevalent scaffold in numerous natural products and FDA-approved drugs,
valued for its conformational rigidity and its ability to engage in specific binding interactions with
biological targets.[2]

This technical guide provides a comprehensive overview of the synthesis, physicochemical
properties, and potential applications of 3-(Hydroxymethyl)-1-methylpyrrolidin-2-one, with a
focus on its role as a versatile intermediate for researchers and professionals in drug
development.

1.1. Chemical Identity and Structure
o |[UPAC Name: 3-(hydroxymethyl)-1-methylpyrrolidin-2-one|[3]

« CAS Number: 577780-05-3[3]
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e Molecular Formula: CeH11NO2[3]

e Molecular Weight: 129.16 g/mol [3]

e Structure:

Synthesis of 3-(Hydroxymethyl)-1-methylpyrrolidin-
2-onhe

The most logical and direct synthetic route to 3-(hydroxymethyl)-1-methylpyrrolidin-2-one is
through the reduction of a suitable carboxylic acid or ester precursor, namely 1-methyl-2-
oxopyrrolidine-3-carboxylic acid or its corresponding ester. This transformation is a standard
procedure in organic synthesis, typically employing hydride-based reducing agents.

2.1. Retrosynthetic Analysis

A retrosynthetic approach logically disconnects the primary alcohol to its corresponding
carboxylic acid, a common and reliable transformation.

C-0 disconnection
(Reduction)

[1-Methyl-2-oxopyrro|idine-3-carboxy|ic acid} (3-(Hydroxymethyl)-l—methylpyrrolidin-2-one]

Click to download full resolution via product page

Caption: Retrosynthetic analysis of the target molecule.

2.2. Synthetic Route: Reduction of a Carboxylic Acid Precursor
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The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in
organic chemistry. While various reducing agents can accomplish this, Lithium Aluminium
Hydride (LiAlHa4) is a powerful and effective choice for this purpose. However, due to its high
reactivity, it requires anhydrous conditions and careful handling. A milder alternative, such as
Borane (BHs), often complexed with tetrahydrofuran (THF), can also be employed.

2.2.1. Mechanistic Insight

The reduction of a carboxylic acid with a hydride reagent like LiAlH4 proceeds through the
formation of an aluminum-carboxylate complex. Subsequent delivery of hydride ions to the
carbonyl carbon leads to the formation of an aldehyde intermediate, which is immediately
further reduced to the primary alcohol. The final product is obtained after an aqueous workup to
protonate the resulting alkoxide.

Step 1: Deprotonation and Complexation Step 2: Hydride Attack Step 3: Second Reduction Step 4: Protonation

Aluminum-Carboxylate - delive - delive + workup Primary Alcohol
Complex

Click to download full resolution via product page
Caption: Generalized mechanism for carboxylic acid reduction.
2.3. Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of 3-(hydroxymethyl)-1-
methylpyrrolidin-2-one based on the reduction of 1-methyl-2-oxopyrrolidine-3-carboxylic acid.
Note: This is a generalized procedure and should be adapted and optimized based on
laboratory conditions and scale.

Materials:
o 1-methyl-2-oxopyrrolidine-3-carboxylic acid

e Lithium Aluminium Hydride (LiAlH4) or Borane-THF complex (BHs-THF)
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Anhydrous Tetrahydrofuran (THF)

Diethyl ether

Saturated aqueous solution of Sodium Sulfate (Na2S0Oa)
Anhydrous Magnesium Sulfate (MgSQOa)

Hydrochloric acid (HCI), 1M solution

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon),
add a suspension of LiAlH4 in anhydrous THF.

Cool the suspension to 0 °C using an ice bath.

Dissolve 1-methyl-2-oxopyrrolidine-3-carboxylic acid in anhydrous THF and add it dropwise
to the LiAlH4 suspension via the dropping funnel, maintaining the temperature at O °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and
then heat to reflux for several hours. Monitor the reaction progress by Thin Layer
Chromatography (TLC).

Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess
LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous NaOH
solution, and then more water.

Filter the resulting precipitate (aluminum salts) through a pad of Celite and wash the filter
cake with THF and diethyl ether.

Combine the organic filtrates and dry over anhydrous MgSOa.

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the
crude product.
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 Purify the crude product by vacuum distillation or column chromatography on silica gel to
obtain pure 3-(hydroxymethyl)-1-methylpyrrolidin-2-one.

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of 3-(hydroxymethyl)-1-
methylpyrrolidin-2-one is presented below.

Table 1: Physicochemical Properties

Property Value Source

Molecular Formula CeH11NO2 --INVALID-LINK--[3]
Molecular Weight 129.16 g/mol --INVALID-LINK--[3]
XLogP3-AA -0.3 --INVALID-LINK--[3]
Hydrogen Bond Donor Count 1 --INVALID-LINK--[3]
Hydrogen Bond Acceptor

Count 2 --INVALID-LINK--[3]
Rotatable Bond Count 1 --INVALID-LINK--[3]

Table 2: Representative Spectroscopic Data (Predicted/Typical)

Spectroscopy Characteristic Peaks

Predicted chemical shifts (6, ppm): 3.5-3.7 (m,
1H NMR CH20H), 3.2-3.4 (t, N-CH2), 2.8 (s, N-CH3s), 2.3-
2.5 (m, CH), 1.8-2.1 (m, CH2)

Predicted chemical shifts (8, ppm): ~175 (C=0),
13C NMR ~65 (CH20H), ~45 (N-CH2), ~40 (CH), ~30 (N-
CHs), ~25 (CH2)

Characteristic absorption bands (cm~1): 3400
IR (Infrared) (br, O-H stretch), 2950-2850 (C-H stretch), 1680

(s, C=0 stretch, lactam)
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Note: The spectroscopic data in Table 2 is representative for a molecule with this structure and
is based on typical chemical shifts and absorption frequencies. Actual experimental data may
vary.

Chemical Reactivity and Derivatization

The presence of both a primary hydroxyl group and a lactam functionality makes 3-
(hydroxymethyl)-1-methylpyrrolidin-2-one a versatile intermediate for further chemical
modifications.

e Reactions of the Hydroxyl Group: The primary alcohol can undergo a variety of common
transformations, including oxidation to an aldehyde or carboxylic acid, esterification,
etherification, and conversion to a leaving group (e.g., tosylate or mesylate) for nucleophilic
substitution reactions.

¢ Reactions of the Lactam: The lactam ring is generally stable but can be hydrolyzed under
strong acidic or basic conditions. The carbonyl group can be reduced, and the a-protons may
be accessible for deprotonation and subsequent alkylation under specific conditions.

Applications in Drug Development and Medicinal
Chemistry

While specific examples of 3-(hydroxymethyl)-1-methylpyrrolidin-2-one in late-stage clinical
candidates are not widely documented, its structural motifs are of significant interest in
medicinal chemistry.

o Chiral Scaffold: As a chiral molecule, it can be used as a scaffold to build enantiomerically
pure compounds, which is crucial for achieving selective interactions with biological targets
and reducing off-target effects.

» Nootropic Analogues: The pyrrolidinone core is a key feature of nootropic drugs like
Piracetam. This molecule could serve as a starting point for the synthesis of novel cognitive
enhancers.

e Enzyme Inhibitors: The functional groups can be elaborated to design molecules that fit into
the active sites of enzymes, potentially leading to the development of novel inhibitors for
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various therapeutic targets.

o Transdermal Drug Delivery: Structurally related N-methylpyrrolidone derivatives have been
investigated as penetration enhancers for transdermal drug delivery.[1][4] The hydroxyl
group in 3-(hydroxymethyl)-1-methylpyrrolidin-2-one could be exploited to modulate the
physicochemical properties of drug formulations for improved skin permeation.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of
Chemicals, 3-(hydroxymethyl)-1-methylpyrrolidin-2-one is associated with the following
hazards:

e H315: Causes skin irritation[3]

o H319: Causes serious eye irritation[3]

o H335: May cause respiratory irritation[3]
Handling Recommendations:

Use in a well-ventilated area or a fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,
and a lab coat.

Avoid inhalation of vapors and contact with skin and eyes.

Store in a cool, dry place away from incompatible materials.

Conclusion

3-(Hydroxymethyl)-1-methylpyrrolidin-2-one is a valuable chiral building block with
significant potential for application in medicinal chemistry and drug development. Its synthesis
can be readily achieved from its corresponding carboxylic acid precursor. The presence of
versatile functional groups allows for a wide range of chemical modifications, making it an
attractive starting material for the synthesis of novel and complex molecular architectures. As
the demand for enantiomerically pure pharmaceuticals continues to grow, the utility of such
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chiral intermediates is expected to increase, paving the way for the discovery of new and more
effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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